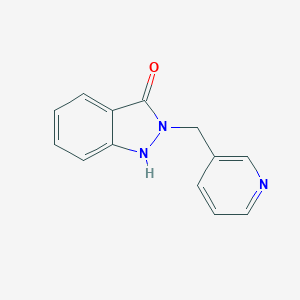

2-(3-Pyridylmethyl)indazolinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

120273-58-7 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-(pyridin-3-ylmethyl)-1H-indazol-3-one |

InChI |

InChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 |

InChI Key |

SKZAIZCDZYPCRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |

Other CAS No. |

120273-58-7 |

Synonyms |

2-(3-pyridylmethyl)indazolinone ICI 207968 ICI-207968 ICI207968 |

Origin of Product |

United States |

Biological Activity and Mechanistic Elucidation of 2 3 Pyridylmethyl Indazolinone

Enzymatic Inhibition Studies of Lipoxygenases

Research into the pharmacological profile of 2-(3-Pyridylmethyl)indazolinone has identified it as a potent and selective inhibitor of 5-lipoxygenase (5-LPO), an enzyme crucial to the biosynthesis of leukotrienes. nih.govnih.gov The inhibitory action of 2-substituted indazolinones is critically dependent on the nature of the N2 substituent. nih.gov In the case of this compound, this specific substitution confers both selectivity and oral potency. nih.gov

This compound demonstrates notable selectivity for 5-LPO. nih.gov The development of 1,2-dihydroindazol-3-ones, the class of compounds to which this compound belongs, was the result of efforts to create redox-active 5-LPO inhibitors with inherent selectivity. nih.gov While some N-2-alkyl derivatives of this class inhibit both 5-LPO and cyclooxygenase (CO), N-2-benzyl derivatives, such as this compound, are selective for 5-LPO. nih.gov

In comparison to its potent inhibition of 5-LPO, this compound is a significantly weaker inhibitor of cyclooxygenase enzymes. nih.gov The selectivity of the compound is highlighted by the fact that it is approximately 300 times less potent against cyclooxygenase, as measured by the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Furthermore, following oral administration in rats, the compound did not inhibit PGE2 synthesis at doses up to 300 mg kg-1. nih.gov

The inhibitory potency of this compound has been quantified in both in vitro and ex vivo settings. In various in vitro systems, the compound exhibited IC50 values for lipoxygenase inhibition ranging from 1.5 µM to 6.0 µM. nih.gov

Ex vivo studies in rats demonstrated selective lipoxygenase inhibition after oral administration. nih.gov The ED50 values for the inhibition of LTB4 release from A23187-stimulated blood were determined to be 2.5, 10, and 25 mg kg-1 at 1, 3, and 5 hours after dosing, respectively. nih.gov

Table 1: In Vitro and Ex Vivo Potency of this compound

| System | Parameter | Value | Reference |

|---|---|---|---|

| In Vitro | IC50 (Lipoxygenase Inhibition) | 1.5 - 6.0 µM | nih.gov |

| Ex Vivo (Rat) | ED50 (LTB4 Inhibition, 1 hr) | 2.5 mg/kg | nih.gov |

| Ex Vivo (Rat) | ED50 (LTB4 Inhibition, 3 hr) | 10 mg/kg | nih.gov |

| Ex Vivo (Rat) | ED50 (LTB4 Inhibition, 5 hr) | 25 mg/kg | nih.gov |

Modulation of Eicosanoid Biosynthesis Pathways

The selective inhibition of 5-LPO by this compound directly impacts the biosynthesis of eicosanoids, particularly leukotrienes and prostaglandins.

As a selective 5-LPO inhibitor, this compound effectively blocks the synthesis of Leukotriene B4 (LTB4). nih.gov LTB4 is a potent inflammatory mediator derived from the 5-LPO pathway. The inhibition of LTB4 synthesis by 2-substituted indazolinones like ICI207968 is a key aspect of their mechanism of action and is not directly related to their redox potential. nih.gov

Consistent with its selective profile, this compound has a minimal impact on the synthesis of Prostaglandin E2 (PGE2). nih.gov PGE2 synthesis is a key indicator of cyclooxygenase activity. In vitro, the compound was found to be about 300 times less potent at inhibiting PGE2 synthesis compared to its inhibition of the lipoxygenase pathway. nih.gov Moreover, in ex vivo studies, oral administration of the compound did not lead to an inhibition of PGE2 synthesis. nih.gov

Cellular Mechanisms of Action

Investigations into Redox-Active Mechanisms of Enzyme Inhibition

The inhibitory action of this compound is rooted in its nature as a redox-active compound targeting 5-lipoxygenase (5-LPO), a key enzyme in the biosynthesis of leukotrienes. The mechanism of action for this class of compounds, the 1,2-dihydroindazol-3-ones, is linked to their ability to interact with the redox cycle of enzymes like 5-LPO and cyclooxygenase (CO). nih.gov By reducing these enzymes to an inactive state, they effectively block the hydroperoxidation of arachidonic acid, a critical step in the formation of inflammatory mediators. nih.gov

Initial investigations into indazolinone derivatives showed that while they are potent 5-LPO inhibitors, their activity is not solely dictated by their redox potential. nih.govnih.gov Structure-activity relationship studies revealed that substitutions at the N-2 position of the indazolinone core were crucial for conferring oral activity and selectivity for 5-LPO over CO. nih.gov Specifically, the introduction of a 3-pyridylmethyl group at this position resulted in this compound (ICI207968), a compound with a desirable profile of potent, selective, and orally active 5-LPO inhibition. nih.govnih.gov

In various in vitro assays, this compound demonstrated consistent inhibitory potency against 5-lipoxygenase, with IC50 values ranging from 1.5 µM to 6.0 µM. nih.gov In contrast, its activity against cyclo-oxygenase, measured by the inhibition of prostaglandin E2 (PGE2) synthesis, was approximately 300 times weaker, highlighting its selectivity. nih.gov

Dissociation of Inhibitory Properties from Other Redox-Related Cellular Effects

A significant challenge in the development of redox-active inhibitors is the potential for off-target effects. In the case of this compound, a notable redox-related side effect observed was the induction of methemoglobin (MHb) in dog blood. nih.gov This finding prompted further investigation to determine if the desired 5-LPO inhibitory activity could be separated from this adverse effect.

Subsequent studies successfully demonstrated that the formation of methemoglobin in vitro appeared to be related to the redox potential of the indazolinone compounds. nih.gov However, the inhibition of 5-LPO was not directly correlated with this redox potential. nih.govnih.gov This crucial discovery allowed for the structural modification of the indazolinone scaffold to mitigate the undesirable side effect while preserving the therapeutic activity. This led to the development of a series of 4-(N-n-pentylcarbamoyl)indazolinones that retained their in vitro 5-LPO potency but did not induce MHb. nih.gov This dissociation underscores the nuanced structure-activity relationships within this class of compounds.

Anti-inflammatory Biochemical Effects in Pre-clinical Models

The selective inhibition of 5-lipoxygenase by this compound translates into significant anti-inflammatory effects in pre-clinical models. These effects are primarily mediated by the reduction of pro-inflammatory leukotrienes.

Inhibition of Plasma Extravasation in Inflammatory Responses

In a pre-clinical model using rabbits, the co-administration of this compound with arachidonic acid into the dermis potently inhibited plasma extravasation induced by the inflammatory fatty acid. nih.gov This effect is a direct consequence of blocking the synthesis of leukotrienes, which are known to increase vascular permeability, a hallmark of acute inflammation. The anti-inflammatory potency of various indazolinones administered intradermally was found to correlate with their ability to inhibit leukotriene generation in the blood. nih.gov

Attenuation of Polymorphonuclear Leucocyte (PMNL) Infiltration

In the same rabbit dermal inflammation model, this compound also demonstrated a potent inhibition of polymorphonuclear leucocyte (PMNL) infiltration induced by arachidonic acid. nih.gov PMNLs, a type of white blood cell, are key players in the inflammatory response, and their recruitment to the site of inflammation is heavily influenced by leukotriene B4 (LTB4). By inhibiting the synthesis of LTB4, this compound effectively reduces the chemotactic signals that attract these inflammatory cells. nih.gov

Oral administration of the compound in rabbits at a dose of 100 mg/kg also successfully inhibited both ex vivo leukotriene generation in the blood and arachidonic acid-induced skin inflammation, further confirming its systemic anti-inflammatory properties. nih.gov

Role in Clarifying Biological Roles of Leukotrienes

The development of potent and selective 5-lipoxygenase inhibitors like this compound has been invaluable for the scientific community. Such compounds serve as critical tools to probe and understand the specific pathophysiological roles of leukotrienes in various disease states. nih.gov By providing a means to selectively block the leukotriene pathway, researchers can dissect the contribution of these mediators to the complex cascade of inflammatory events. The findings from studies involving this compound have helped to solidify the understanding of leukotrienes as key drivers of plasma extravasation and leukocyte infiltration, thereby clarifying their importance as therapeutic targets in inflammatory diseases. nih.gov

Compound Information

| Compound Name | Other Names |

| This compound | ICI207968 |

| Leukotriene B4 | LTB4 |

| Prostaglandin E2 | PGE2 |

In Vitro Potency of this compound

| Assay System | Target | IC50 Value |

| Various in vitro systems | 5-Lipoxygenase | 1.5 - 6.0 µM |

| - | Cyclo-oxygenase (PGE2 synthesis) | ~300-fold less potent than for 5-LPO |

Oral Activity of this compound in Rats

| Time Post-Dosing | ED50 for LTB4 Inhibition |

| 1 hour | 2.5 mg/kg |

| 3 hours | 10 mg/kg |

| 5 hours | 25 mg/kg |

Structure Activity Relationship Sar Studies of 2 3 Pyridylmethyl Indazolinone and Analogs

Systematic Investigation of Structural Features Influencing 5-LPO Inhibitory Potency

The inhibitory action of indazolinones on the 5-LPO pathway is intrinsically linked to their redox properties. nih.gov However, the potency and selectivity of these compounds are not solely dictated by their redox potential but are significantly influenced by the substitution pattern on the indazolinone core. Initial studies revealed that the nature of the substituent at the N2 position is a critical determinant of biological activity. nih.gov

A systematic investigation into the structural requirements for 5-LPO inhibition demonstrated that substitution at the N2 position is paramount for achieving oral activity. nih.gov While N-1,N-2-unsubstituted and N-1-substituted indazolinone derivatives were found to be orally inactive, the introduction of a substituent at the N2 position conferred oral bioavailability. nih.gov This pivotal discovery directed the subsequent optimization efforts towards the synthesis and evaluation of a series of N2-substituted indazolinone analogs.

The following table summarizes the general structure-activity relationships for N-substituted indazolinones based on early findings:

| Substitution Pattern | 5-LPO Inhibitory Activity | Cyclooxygenase (CO) Inhibitory Activity | Oral Activity |

| N-1,N-2-Unsubstituted | Inactive | Inactive | Inactive |

| N-1 Substituted | Inactive | Inactive | Inactive |

| N-2 Alkyl Substituted | Active | Active | Active |

| N-2 Benzyl (B1604629) Substituted | Active | Weakly Active/Inactive | Weakly Active |

| N-2 (3-Pyridylmethyl) | Potent and Selective | Weakly Active/Inactive | Active |

Impact of N2-Substituent Nature on Biological Activity and Selectivity

The nature of the substituent at the N2 position profoundly influences not only the potency but also the selectivity of indazolinone-based inhibitors towards 5-LPO over other enzymes, such as cyclooxygenase (CO). Research has shown that while N2-alkyl derivatives of indazolinone are orally active, they tend to inhibit both 5-LPO and CO, making them non-selective inhibitors. nih.gov

In contrast, the introduction of a benzyl group at the N2 position resulted in a significant shift towards selectivity for 5-LPO, albeit with weak oral activity. nih.gov This finding was a crucial step in the development of selective 5-LPO inhibitors. Further exploration of N2-arylmethyl substituents led to the synthesis of 2-(3-pyridylmethyl)indazolinone (ICI 207968). nih.gov This particular analog demonstrated a desirable combination of high potency, significant selectivity for 5-LPO, and good oral activity. nih.gov The inhibition of leukotriene B4 (LTB4) synthesis by these 2-substituted indazolinones was found to be critically dependent on the specific nature of the N2 substituent, rather than being directly related to the compound's redox potential. nih.gov

Analysis of Substitution Patterns and Their Correlation with Inhibitory Efficacy

Beyond the critical N2-substituent, other substitution patterns on the indazolinone ring have been explored to fine-tune the pharmacological profile. Following the identification of this compound as a potent inhibitor, further studies focused on mitigating off-target effects. One such effect observed was the induction of methemoglobin. nih.gov

The following table illustrates the impact of substitution on the indazolinone core:

| Compound | Key Structural Feature | Impact on Activity/Properties |

| N2-Alkyl Indazolinone | Alkyl group at N2 | Dual 5-LPO/CO inhibitor, orally active. nih.gov |

| N2-Benzyl Indazolinone | Benzyl group at N2 | Selective 5-LPO inhibitor, weak oral activity. nih.gov |

| This compound | 3-Pyridylmethyl group at N2 | Potent and selective oral 5-LPO inhibitor. nih.govnih.gov |

| 4-(N-n-pentylcarbamoyl)indazolinones | Carbamoyl group at C4 | Maintained 5-LPO potency, reduced off-target effects. nih.gov |

Stereochemical Considerations in Indazolinone Activity (e.g., enantioselective interactions for related analogs)

While the available literature on this compound does not delve into specific stereochemical studies or the differential activity of enantiomers, the general principles of pharmacology suggest that if a chiral center were introduced into the molecule, enantioselective interactions with the 5-LPO enzyme would be highly probable. For many enzyme inhibitors, the three-dimensional arrangement of atoms is crucial for optimal binding to the active site. The introduction of a chiral center, for instance by substitution on the methylene (B1212753) bridge of the N2-substituent, would result in enantiomers that could exhibit different potencies and selectivities. However, specific research data on the stereochemical aspects of this compound and its close analogs is not extensively reported in the primary literature. The MeSH terms associated with a key study include "Stereoisomerism," indicating that this aspect was considered, though detailed findings are not presented. nih.gov

Identification of Key Pharmacophoric Elements for 5-LPO Inhibition

Based on the structure-activity relationship studies of this compound and its analogs, a pharmacophore model for this class of 5-LPO inhibitors can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

The key pharmacophoric elements for 5-LPO inhibition by indazolinone-based compounds include:

The Indazolinone Core: This bicyclic system serves as the central scaffold. Its ability to participate in redox cycling is a foundational aspect of the inhibitory mechanism of this chemical series. nih.gov

The N2-Substituent: This is a critical element for achieving oral activity and modulating selectivity. nih.gov A hydrophobic, and often aromatic, group at this position is crucial.

A Hydrogen Bond Acceptor: The pyridyl nitrogen in this compound likely acts as a hydrogen bond acceptor, interacting with a corresponding donor group in the enzyme's binding site. This is consistent with general pharmacophore models for 5-LPO inhibitors, which often feature hydrogen bond acceptors.

An Aromatic Ring: The pyridine (B92270) ring of the N2-substituent provides a key aromatic feature, likely engaging in pi-stacking or other hydrophobic interactions within the enzyme.

These elements collectively define the structural requirements for potent and selective inhibition of 5-LPO by the indazolinone class of compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic distribution, molecular geometry, and energetic properties, which are crucial for elucidating the reactivity and stability of 2-(3-Pyridylmethyl)indazolinone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. youtube.comaps.orgaps.orgfrontiersin.orgnih.gov DFT calculations for this compound would involve determining the molecule's ground-state electronic energy and electron density. From these fundamental properties, a wealth of information can be derived, including optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies. Such calculations would typically employ a functional, such as B3LYP, and a suitable basis set to provide a balance between accuracy and computational cost. The resulting data would offer a precise three-dimensional model of the molecule and insights into its structural stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgrsc.orgresearchgate.netresearchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net For this compound, FMO analysis would reveal the distribution of these frontier orbitals. The HOMO region indicates the most probable site for electrophilic attack, representing the ability to donate an electron. Conversely, the LUMO region highlights the most probable site for nucleophilic attack, indicating the ability to accept an electron. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.demalayajournal.orglibretexts.orgproteopedia.orgresearchgate.netresearchgate.net An MEP map of this compound would illustrate the electrostatic potential on the molecule's surface. Different colors are used to represent regions of varying potential; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green usually represents regions of neutral potential. This visual representation would be crucial for identifying the reactive sites of the molecule, including potential hydrogen bond donors and acceptors, which are vital for its interaction with biological targets. uni-muenchen.de

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions. uni-rostock.deamercrystalassn.orgwiley-vch.demuni.czresearchgate.net For this compound, QTAIM analysis would involve locating the bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgwikipedia.org By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be identified. For this compound, RDG analysis would reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecule and with its environment. These analyses are crucial for understanding the forces that stabilize the molecular structure and its complexes with other molecules.

| Analysis | Key Parameters/Outputs | Information Gained for this compound |

|---|---|---|

| QTAIM | Bond Critical Points (BCPs), Electron Density (ρ) at BCP, Laplacian of Electron Density (∇²ρ) at BCP | Characterization of covalent bonds and non-covalent interactions within the molecule. |

| RDG | RDG vs. sign(λ₂)ρ plots, 3D visualization of non-covalent interactions | Identification and visualization of hydrogen bonds, van der Waals forces, and steric clashes. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, interacts with its protein target.

Prediction of Binding Modes with 5-Lipoxygenase

As a known inhibitor of 5-lipoxygenase (5-LOX), molecular docking simulations of this compound with the 5-LOX enzyme would provide significant insights into its mechanism of action. uni-rostock.deuni-muenchen.de The crystal structure of human 5-LOX is available in the Protein Data Bank (PDB entries, for example, 3O8Y and 3V99), providing a template for these simulations. rcsb.orgrcsb.org

The docking process would involve placing the this compound molecule into the active site of 5-LOX and evaluating the binding affinity and interaction energies. The results would predict the most stable binding pose and identify the key amino acid residues involved in the interaction. These interactions could include hydrogen bonds, hydrophobic interactions, and π-π stacking. Understanding these specific interactions is crucial for explaining the compound's inhibitory activity and for guiding the design of new, more potent inhibitors.

| Parameter | Description | Predicted Insights for this compound and 5-LOX |

|---|---|---|

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the protein. | A lower binding affinity indicates a more stable complex and potentially higher inhibitory activity. |

| Key Interacting Residues | The specific amino acids in the 5-LOX active site that form bonds with the ligand. | Identifies the crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. |

| Binding Pose | The optimal orientation and conformation of the ligand within the active site. | Provides a 3D model of how this compound fits into the 5-LOX active site. |

Analysis of Interaction Energies and Key Residues

While specific studies detailing the interaction energies and key residues for this compound are not extensively available in the public domain, the broader class of indazole derivatives has been the subject of such investigations, particularly in the context of drug design. For instance, studies on indazole derivatives as inhibitors of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) have highlighted the importance of specific molecular interactions. nih.gov

In such studies, molecular docking and molecular dynamics (MD) simulations are employed to predict the binding mode and affinity of the ligand within the active site of a target protein. The interaction energy is a calculated value representing the strength of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and the protein.

Key residues are the specific amino acids within the protein's binding pocket that form significant interactions with the ligand. For the indazole scaffold, interactions often involve the nitrogen atoms of the indazole ring, which can act as hydrogen bond acceptors or donors, and the aromatic rings, which can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The pyridylmethyl substituent in this compound introduces an additional nitrogen atom in the pyridine (B92270) ring, which can also form hydrogen bonds, and the flexible linker allows the pyridine ring to adopt an optimal orientation for binding.

A hypothetical analysis of this compound binding to a target protein might reveal the following key interactions:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the indazolinone ring are potential hydrogen bond acceptors. The NH group of the indazole ring, if present in its tautomeric form, can act as a hydrogen bond donor.

π-π Stacking: The indazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in the binding site.

Hydrophobic Interactions: The methylene (B1212753) bridge and the aromatic rings can form hydrophobic interactions with nonpolar residues.

Theoretical Studies of Indazolinone Tautomerism and Energetic Preferences

The indazolinone core of this compound can exist in different tautomeric forms. Computational studies are crucial for determining the relative stabilities of these tautomers and understanding their energetic properties.

Computational thermochemistry allows for the prediction of key energetic properties of molecules. For the indazole family, experimental and theoretical studies have been conducted to determine their standard molar enthalpies of formation, combustion, and sublimation. researchgate.net For instance, the heat of combustion for indazole has been reported, providing a basis for calculating its heat of formation. researchgate.net

Table 1: Representative Thermochemical Data for Related Indazole Compounds

| Compound | Method | Enthalpy of Formation (gas phase, kJ/mol) |

| Indazole | Experimental | Data available from combustion calorimetry researchgate.net |

| 5-Aminoindazole | Experimental | 265.1 ± 1.8 researchgate.net |

| 6-Aminoindazole | Experimental | 263.0 ± 1.7 researchgate.net |

| 3-Indazolinone | Computational/Experimental | Energetic studies have been performed nih.gov |

Note: This table presents data for related compounds to illustrate the type of information obtained from thermochemical studies. Specific values for this compound would require dedicated computational or experimental work.

Aromaticity is a fundamental concept in chemistry that influences the stability, reactivity, and magnetic properties of cyclic molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. nih.gov NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero imply a non-aromatic system.

For this compound, NICS calculations would be performed on both the indazole and pyridine rings. It is expected that both the benzene (B151609) and pyrazole (B372694) components of the indazole system, as well as the pyridine ring, would exhibit aromatic character, as indicated by negative NICS values. The magnitude of the NICS values would provide a quantitative measure of their respective aromaticities. The substitution pattern and the interaction between the two heterocyclic rings could subtly influence their aromatic character.

Development of Predictive Computational Models (e.g., QSAR, Fingerprint-Based Models)

Predictive computational models are powerful tools in drug discovery and materials science for screening large libraries of compounds and prioritizing them for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a series of compounds with their biological activity. For indazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their inhibitory activity against targets like HIF-1α. nih.gov Such models generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. A QSAR model for a series of compounds including this compound could be developed to predict the activity of new analogs and guide the design of more potent compounds. nih.govresearchgate.net

Fingerprint-based models represent a molecule as a bit string (a fingerprint), where each bit corresponds to the presence or absence of a particular structural feature. researchgate.netchemrxiv.orgarxiv.org These fingerprints can be used to train machine learning models to predict various properties, including biological activity, toxicity, and physicochemical properties. nih.govresearchgate.net For this compound, various types of fingerprints (e.g., MACCS keys, ECFP) could be generated and used to build predictive models. These models are particularly useful for large-scale virtual screening of chemical databases. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Research

While computational methods provide theoretical insights, experimental techniques are essential for confirming the structure and properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. researchgate.netrsc.org For this compound, a complete assignment of the ¹H and ¹³C NMR spectra would be crucial for confirming its chemical structure.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the indazole and pyridine rings, as well as the methylene bridge. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern. The singlet for the methylene protons would confirm the link between the two heterocyclic systems.

¹³C NMR: The ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the indazolinone ring would be a key diagnostic signal. researchgate.net

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, providing an unambiguous structural assignment. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole Ring Protons | 7.0 - 8.2 | 110 - 150 |

| Pyridine Ring Protons | 7.3 - 8.6 | 123 - 150 |

| Methylene Protons (-CH₂-) | ~5.4 | ~48 |

| Carbonyl Carbon (C=O) | - | ~165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In a typical Electron Ionization (EI-MS) experiment, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

The molecular ion of this compound would be expected at an m/z corresponding to its exact molecular mass. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure.

Expected Fragmentation Pathways:

For this compound, key fragmentation patterns would likely involve the cleavage of the bond between the indazolinone nitrogen and the methylene bridge, or the bond between the methylene bridge and the pyridine ring. This would result in characteristic fragments. For instance, cleavage could yield a pyridylmethyl cation or an indazolinone radical cation. The stability of the pyridine and indazole rings would likely lead to them appearing as prominent fragments in the spectrum. The observation of a fragment corresponding to the pyridylmethyl group (tropylium ion) is a common feature for such structures.

Hypothetical Mass Spectrometry Data:

| Fragment Ion | Proposed Structure |

| M+• | [C₁₃H₁₁N₃O]+• |

| M - [C₅H₄N-CH₂]• | [Indazolinone]+ |

| [C₅H₄N-CH₂]+ | [Pyridylmethyl cation]+ |

This table is illustrative and based on general fragmentation principles for similar chemical structures. Actual experimental data is required for definitive structural confirmation.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts: the indazolinone ring system and the pyridine ring.

Key Expected Vibrational Bands:

C=O Stretch: The carbonyl group of the indazolinone ring is expected to produce a strong, sharp absorption band, typically in the region of 1680-1720 cm⁻¹. This is one of the most identifiable peaks in the spectrum.

N-H Stretch: If any N-H bonds are present (for example, in the tautomeric form of the indazole ring), a broad absorption band would be observed in the region of 3200-3500 cm⁻¹.

C=N and C=C Stretching: The aromatic pyridine and indazole rings contain C=N and C=C bonds, which would result in several absorption bands in the 1400-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from both ring systems would appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH₂-) bridge would be observed just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings provide information about the substitution pattern and typically appear in the 650-900 cm⁻¹ region.

Illustrative FT-IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1600, 1580, 1450 | Medium-Strong | Aromatic C=C and C=N Stretch |

This table presents typical frequency ranges for the expected functional groups. Precise values are determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal of the substance, scientists can construct a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles. nih.gov

For a compound like this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its connectivity and conformation in the solid state. It would reveal the planarity of the indazole and pyridine rings and the dihedral angle between them, which is dictated by the geometry of the linking methylene group.

Key Structural Information from X-ray Crystallography:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) position of every atom in the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: The analysis can also reveal non-covalent interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack together in the crystal.

Example Crystallographic Data Table for a Hypothetical Crystal:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z (Molecules/unit cell) | 4 |

This table illustrates the type of data obtained from an X-ray diffraction experiment. The values are placeholders pending experimental determination.

Future Research Directions and Academic Perspectives

Exploration of Unexplored Biological Targets for Indazolinones

While the inhibitory activity of indazolinone derivatives against 5-LPO is well-documented, the inherent structural features of this scaffold suggest a broader potential for interaction with other biological targets implicated in disease. The indazole nucleus is a common motif in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. nih.gov This versatility suggests that the indazolinone core could be a privileged scaffold for developing modulators of other enzymes and receptors.

Future research should systematically explore the polypharmacology of 2-(3-Pyridylmethyl)indazolinone and its analogs. High-throughput screening campaigns against diverse panels of biological targets could unveil unexpected activities. For instance, the indolin-2-one scaffold, a close structural relative, has shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and cancer. mdpi.com Similarly, indazole derivatives have been investigated as inhibitors of IκB kinase α (IKKα), a crucial component of the non-canonical NF-κB signaling pathway, mdpi.com and as antagonists of the P2Y14 receptor, which is involved in inflammatory responses. nih.gov The exploration of such alternative targets for the this compound scaffold could lead to the development of novel therapeutics for a range of conditions beyond those directly mediated by leukotrienes.

Table 1: Potential Unexplored Biological Targets for Indazolinone Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | VEGFR-2, IKKα, Fibroblast growth factor receptors (FGFRs) nih.gov | Cancer, Inflammation |

| G-protein coupled receptors (GPCRs) | P2Y14 Receptor nih.gov | Inflammatory Diseases |

| Other Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov | Immuno-oncology |

Rational Design of Next-Generation 5-LPO Inhibitors Based on this compound Insights

The development of next-generation 5-LPO inhibitors will heavily rely on the principles of rational drug design, leveraging the structural and mechanistic understanding gained from compounds like this compound. The goal is to create inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. 5-LPO inhibitors can be broadly categorized into redox-active inhibitors, iron-ligand inhibitors, and non-redox competitive inhibitors. researchgate.net

Structure-based design, informed by X-ray crystallography and molecular modeling of 5-LPO in complex with inhibitors, will be instrumental. nih.gov By analyzing the binding mode of this compound within the active site of 5-LPO, medicinal chemists can identify key interactions and opportunities for structural modifications. This could involve optimizing the substituents on the pyridyl and indazolinone rings to enhance binding affinity and selectivity over other lipoxygenase isoforms or related enzymes like cyclooxygenases (COX). nih.gov The development of dual COX/5-LPO inhibitors has been an area of interest to achieve a broader anti-inflammatory effect. nih.gov

Furthermore, a deeper understanding of the structure-activity relationships (SAR) is crucial. Systematic modifications of the this compound scaffold and subsequent biological evaluation will provide valuable data for building predictive quantitative structure-activity relationship (QSAR) models. These models can then guide the design of novel analogs with optimized properties.

Application of Advanced Computational Methodologies in Indazolinone Research

Advanced computational methodologies are poised to accelerate the discovery and optimization of indazolinone-based therapeutics. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations can provide detailed insights into the binding of this compound and its analogs to their biological targets. nih.govnih.gov

Virtual Screening: Large compound libraries can be virtually screened against the crystal structure of 5-LPO or other potential targets to identify new hits with the indazolinone scaffold. bohrium.com

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing information on the stability of binding and the role of solvent molecules. pensoft.net This can help in refining the design of inhibitors with improved residence time on the target.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of indazolinone derivatives with their biological activity, aiding in the prediction of the potency of novel compounds before their synthesis. mdpi.com

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early identification of compounds with favorable drug-like properties, reducing the attrition rate in later stages of drug development. bohrium.com

These computational approaches, when integrated with experimental validation, can significantly streamline the drug discovery process, making it more efficient and cost-effective. mdpi.com

Development of Novel Synthetic Strategies for Indazolinone Analogs

The exploration of the full therapeutic potential of the this compound scaffold necessitates the development of novel and efficient synthetic strategies to generate a diverse range of analogs. While classical methods for the synthesis of indazoles and related heterocycles are well-established, there is a continuous drive for more versatile and sustainable approaches. nih.gov

Recent advances in catalysis, such as the use of gold(I) complexes, offer new avenues for the functionalization of heterocyclic scaffolds. nih.gov The development of catalytic methods for the late-stage functionalization of the indazolinone core would be particularly valuable, allowing for the rapid generation of a library of derivatives from a common intermediate. This would facilitate the exploration of the structure-activity relationship in a more comprehensive manner.

Furthermore, the principles of green chemistry should be integrated into the synthetic routes to minimize environmental impact. This includes the use of greener solvents, catalysts, and more atom-economical reactions. The development of one-pot or multicomponent reactions for the synthesis of complex indazolinone derivatives is also a promising area of research.

Contributions to the Understanding of Inflammatory Pathways and Lipid Mediator Biology

Beyond its direct therapeutic potential, this compound and its analogs can serve as valuable chemical probes to dissect the intricate roles of 5-LPO and its downstream products, the leukotrienes, in inflammatory pathways. nih.govnih.gov Eicosanoids, the class of signaling molecules to which leukotrienes belong, are key modulators of inflammation, immune responses, and pain. nih.govwikipedia.org

By selectively inhibiting 5-LPO, these compounds allow researchers to study the specific contributions of the 5-LPO pathway to various physiological and pathological processes. This can help to elucidate the complex interplay between different branches of the arachidonic acid cascade, including the cyclooxygenase (COX) and cytochrome P450 pathways. nih.govnih.gov A clearer understanding of these interactions is essential for the development of more targeted and effective anti-inflammatory therapies.

The use of this compound as a research tool can help to answer fundamental questions in lipid mediator biology, such as the specific roles of different leukotrienes in various cell types and tissues, and their contribution to the resolution of inflammation. This knowledge will be invaluable for identifying new therapeutic targets and developing novel strategies for the treatment of a wide range of inflammatory diseases.

Q & A

Q. How does coordination chemistry influence the pharmacological behavior of metal-complexed derivatives?

- Answer: The 3-pyridyl group coordinates transition metals (e.g., Pd²⁺), altering electron donation to the indazolinone core. This enhances π-backbonding, stabilizes reactive intermediates, and modulates bioactivity. Metallation studies show shifted absorption spectra, confirming macrocyclic electronic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.